molecular formula C23H24ClN3O2 B2361244 N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921855-09-6

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2361244
CAS No.: 921855-09-6
M. Wt: 409.91
InChI Key: HHMHICNJVYYRKD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through electrophilic aromatic substitution.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or quinoline moieties.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine or quinine, known for their antimalarial activity.

    Piperidine Derivatives: Compounds such as piperidine itself or its derivatives, which are used in various pharmacological applications.

Uniqueness

N-(4-chlorophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide may possess unique properties due to the specific combination of the quinoline, piperidine, and chlorophenyl moieties, potentially offering distinct biological activities or chemical reactivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMHICNJVYYRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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